Cas no 2176069-15-9 (2-(4-fluorophenyl)sulfanyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}acetamide)

2-(4-fluorophenyl)sulfanyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-fluorophenyl)sulfanyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}acetamide
- 2176069-15-9
- AKOS040704853
- 2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide
- F6571-2808
- 2-((4-fluorophenyl)thio)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide
- 2-(4-fluorophenyl)sulfanyl-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]acetamide
-
- Inchi: 1S/C16H22FNO3S2/c17-13-1-3-14(4-2-13)23-11-15(20)18-12-16(21-8-7-19)5-9-22-10-6-16/h1-4,19H,5-12H2,(H,18,20)
- InChI Key: UNCLGFIJMQSOFB-UHFFFAOYSA-N
- SMILES: S1CCC(CNC(CSC2C=CC(=CC=2)F)=O)(CC1)OCCO
Computed Properties
- Exact Mass: 359.10251407g/mol
- Monoisotopic Mass: 359.10251407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 8
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 109Ų
2-(4-fluorophenyl)sulfanyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6571-2808-15mg |
2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide |
2176069-15-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6571-2808-10μmol |
2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide |
2176069-15-9 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6571-2808-25mg |
2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide |
2176069-15-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6571-2808-4mg |
2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide |
2176069-15-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6571-2808-2μmol |
2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide |
2176069-15-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6571-2808-5μmol |
2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide |
2176069-15-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6571-2808-2mg |
2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide |
2176069-15-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6571-2808-10mg |
2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide |
2176069-15-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6571-2808-3mg |
2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide |
2176069-15-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6571-2808-5mg |
2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide |
2176069-15-9 | 5mg |
$69.0 | 2023-09-08 |
2-(4-fluorophenyl)sulfanyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}acetamide Related Literature
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
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3. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
Additional information on 2-(4-fluorophenyl)sulfanyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}acetamide
Comprehensive Analysis of 2-(4-fluorophenyl)sulfanyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}acetamide (CAS No. 2176069-15-9)
The compound 2-(4-fluorophenyl)sulfanyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}acetamide (CAS No. 2176069-15-9) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex name reflects its intricate chemical architecture, combining a fluorophenyl moiety with a thian ring and a hydroxyethoxy side chain. This combination of functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.
One of the most searched questions in the field of medicinal chemistry is: "What are the potential therapeutic applications of fluorophenyl-containing compounds?" This compound, with its 4-fluorophenyl group, aligns with this query, as fluorinated aromatic rings are known to enhance metabolic stability and bioavailability in drug molecules. Researchers are particularly interested in how the sulfanyl and acetamide groups in this molecule might interact with biological targets, such as enzymes or receptors, to modulate their activity.
Another trending topic in the scientific community is the exploration of hydroxyethoxy-containing compounds for their solubility and pharmacokinetic properties. The presence of this group in 2-(4-fluorophenyl)sulfanyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}acetamide suggests potential improvements in water solubility, a critical factor for oral drug formulations. This is particularly relevant given the increasing demand for bioavailable and patient-friendly medications.
The thian ring system in this compound is another area of interest. Thian derivatives are often explored for their conformational rigidity, which can be advantageous in designing molecules with high target specificity. Searches like "thian ring in drug design" or "sulfur-containing heterocycles in pharmaceuticals" highlight the growing curiosity about such structures. The incorporation of sulfur atoms, as seen in the sulfanyl group, is also a hot topic due to their role in forming hydrogen bonds and enhancing binding affinity.
From a synthetic chemistry perspective, the preparation of 2-(4-fluorophenyl)sulfanyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}acetamide involves multi-step organic transformations. Researchers often search for "efficient synthesis routes for complex acetamides" or "fluorophenyl sulfide derivatives synthesis." This compound's synthesis likely involves the coupling of a 4-fluorophenylsulfanyl acetic acid derivative with an amine-containing thian intermediate, followed by functionalization with the hydroxyethoxy group.
In the context of drug discovery, this compound's structural features make it a potential candidate for targeting central nervous system (CNS) disorders or inflammatory diseases. The fluorophenyl group is a common motif in CNS-active drugs, while the hydroxyethoxy side chain could improve blood-brain barrier penetration. These attributes align with frequently searched terms like "CNS drug design principles" and "improving drug bioavailability."
Quality control and analytical characterization of 2-(4-fluorophenyl)sulfanyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}acetamide are also critical aspects. Techniques such as HPLC, NMR, and mass spectrometry are essential for verifying its purity and structure. Queries like "analytical methods for sulfur-containing compounds" or "HPLC analysis of fluorinated pharmaceuticals" reflect the importance of these techniques in modern chemistry.
In summary, 2-(4-fluorophenyl)sulfanyl-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}acetamide (CAS No. 2176069-15-9) represents a fascinating case study in medicinal chemistry. Its combination of a fluorophenyl group, thian ring, and hydroxyethoxy side chain offers multiple avenues for research and development. As the scientific community continues to explore innovative drug design strategies, compounds like this will remain at the forefront of discussions on bioavailability, target specificity, and synthetic efficiency.
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